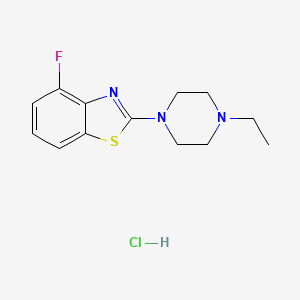

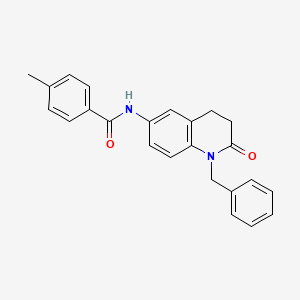

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride” is a derivative of benzothiazole, which is a heterocyclic compound . It contains a piperazine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has been studied extensively in scientific research. It has been investigated for its potential therapeutic applications in multiple areas of medicine, such as pain management, neurodegenerative diseases, and cancer. In particular, it has been studied for its ability to modulate the activity of certain receptors, such as the mu opioid receptor, the kappa opioid receptor, and the delta opioid receptor. It has also been studied for its ability to inhibit the enzyme monoamine oxidase B, which is involved in the degradation of dopamine and other neurotransmitters.

Mechanism of Action

Target of Action

The primary target of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .

Mode of Action

It is known to interact with its target, s100b, leading to changes in the protein’s activity

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly defined. Given its target, it is likely that it influences pathways involving S100B. S100B has been implicated in the regulation of protein phosphorylation, enzyme activity, calcium homeostasis, and the dynamics of cytoskeleton components .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with S100B. By modulating the activity of this protein, the compound could potentially influence a variety of cellular processes. The specific effects would depend on the context of the cells and tissues in which the interaction occurs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on these aspects are currently lacking .

Advantages and Limitations for Lab Experiments

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is a relatively easy compound to synthesize and is widely available in the laboratory. It is also relatively stable and can be stored for long periods of time without degradation. However, it is not a very potent compound, so it may require higher concentrations to achieve the desired effects. Additionally, it is not water soluble and must be dissolved in an appropriate solvent prior to use.

Future Directions

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride has been studied extensively in scientific research and has been investigated for its potential therapeutic applications in multiple areas of medicine. In the future, further research could focus on the potential of this compound as a treatment for chronic pain, neurodegenerative diseases, and cancer. Additionally, further research could focus on the mechanism of action of this compound and its ability to modulate the activity of certain receptors. Additionally, further research could focus on developing new synthetic methods for the synthesis of this compound and exploring its potential as a drug delivery system. Finally, further research could focus on understanding the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride is synthesized from the reaction of 4-methylpiperazine and 1,3-benzothiazole. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is a hydrochloride salt. The synthesis of this compound is relatively straightforward and can be accomplished in a few steps. The reaction requires anhydrous conditions and is typically carried out in a solvent such as dichloromethane.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.ClH/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12;/h2-5H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYURLZLRRZDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488954.png)

![2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6488959.png)

![N-(4-methylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488964.png)

![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide](/img/structure/B6488974.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488982.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)

![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)

![N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489009.png)

![5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489022.png)

![1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489028.png)